N-{2-nitrophenyl}-N'-(3-methylbenzoyl)thiourea
N-{2-nitrophenyl}-N'-(3-methylbenzoyl)thiourea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0971525
InChI:
InChI=1S/C15H13N3O3S/c1-10-5-4-6-11(9-10)14(19)17-15(22)16-12-7-2-3-8-13(12)18(20)21/h2-9H,1H3,(H2,16,17,19,22)
SMILES:
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula:
C15H13N3O3S
Molecular Weight:
315.3 g/mol
N-{2-nitrophenyl}-N'-(3-methylbenzoyl)thiourea
CAS No.:
Cat. No.: VC0971525
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O3S |
|---|---|
| Molecular Weight | 315.3 g/mol |
| IUPAC Name | 3-methyl-N-[(2-nitrophenyl)carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C15H13N3O3S/c1-10-5-4-6-11(9-10)14(19)17-15(22)16-12-7-2-3-8-13(12)18(20)21/h2-9H,1H3,(H2,16,17,19,22) |
| Standard InChI Key | XOKZJAJUJIZWPG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator